1,3-Benzodioxol-2-one, 4-methyl-
Description
Historical Context and Evolution of Research on Benzodioxolones
The 1,3-benzodioxole (B145889) framework is a significant structural motif found in numerous natural products and synthetic compounds. wikipedia.orgchemicalbook.com Historically, interest in this class of compounds was spurred by the discovery of their presence in natural sources and their diverse biological activities. For instance, the methylenedioxyphenyl group is a key feature in compounds like safrole, a principal component of sassafras oil, and piperine, the pungent compound in black pepper.
Research into benzodioxoles expanded significantly with the observation that certain derivatives could act as synergists for insecticides. chemicalbook.com This led to broader investigations into their biochemical roles, particularly as inhibitors of cytochrome P-450 enzymes. wikipedia.org The synthesis of the basic 1,3-benzodioxole structure is often achieved through the condensation of catechol with a suitable methylene (B1212753) source, a method that has been refined over the years. wikipedia.orgchemicalbook.com The introduction of a carbonyl group at the 2-position to form the benzodioxol-2-one ring system provided researchers with a new scaffold, offering different electronic properties and reactivity patterns compared to the parent benzodioxole. The evolution of research has seen these compounds transition from mere curiosities of natural product chemistry to valuable intermediates in medicinal chemistry and materials science. researchgate.netmdpi.com
Advanced Nomenclature and Structural Representation in Chemical Literature
The systematic naming of heterocyclic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) rules, with the Hantzsch-Widman system being a cornerstone for many heterocyclic systems. dspmuranchi.ac.inresearchgate.net The name "1,3-Benzodioxol-2-one, 4-methyl-" is derived following these established conventions.
The parent structure is a bicyclic system where a benzene (B151609) ring is fused to a five-membered heterocyclic ring containing two oxygen atoms. This parent heterocycle is named "1,3-benzodioxole". wikipedia.org The numbering of this fused system begins at one of the fusion carbons and proceeds around the ring to give the heteroatoms the lowest possible locants, which in this case are positions 1 and 3. dspmuranchi.ac.inqmul.ac.uk
The "-2-one" suffix indicates the presence of a carbonyl group (C=O) at the second position of the benzodioxole ring. The prefix "4-methyl-" specifies that a methyl group (-CH₃) is attached to the fourth carbon atom of the benzene portion of the molecule.
Table 1: IUPAC Nomenclature Breakdown for 1,3-Benzodioxol-2-one (B1265739), 4-methyl-
| Component | Description |
|---|---|
| benzo | Indicates a fused benzene ring. |
| dioxol | Refers to a five-membered ring containing two oxygen atoms. |
| 1,3- | Specifies the positions of the oxygen atoms in the heterocyclic ring. |
| -2-one | Denotes a ketone functional group at position 2. |
| 4-methyl- | Indicates a methyl substituent at position 4 of the bicyclic system. |
Stereoisomerism is a critical aspect of chemical research, where molecules with the same formula and connectivity differ in the spatial arrangement of their atoms. wikipedia.org The specific compound, 1,3-Benzodioxol-2-one, 4-methyl-, is achiral and does not exhibit stereoisomerism as it lacks any stereocenters.
However, stereoisomerism becomes a significant consideration in its analogues and derivatives. The introduction of a substituent with a chiral center onto the benzodioxolone ring or the methyl group would result in diastereomers and enantiomers. For instance, the reduction of a ketone derivative at the 4-position would create a chiral alcohol. Similarly, reactions at the methylene group of a derivative could introduce a stereocenter.
In the broader context of benzodioxole chemistry, stereoselectivity is crucial in the synthesis of complex, biologically active molecules. Asymmetric synthesis methodologies are often employed to produce a single desired stereoisomer, as different enantiomers or diastereomers can have vastly different biological effects. acs.org The synthesis of chiral benzodioxole-containing molecules, such as analogs of the antiepileptic drug stiripentol, highlights the importance of controlling stereochemistry in this class of compounds. mdpi.com
Scope and Significance of Research on 1,3-Benzodioxol-2-one, 4-methyl-
While specific research on 1,3-Benzodioxol-2-one, 4-methyl- is not extensively documented in publicly available literature, its scientific importance can be inferred from the known reactivity and utility of the benzodioxolone scaffold and related substituted aromatic systems.
Substituted benzodioxolones are versatile intermediates in organic synthesis. The 1,3-benzodioxol-2-one moiety can be considered a protected form of a catechol (a 1,2-dihydroxybenzene). This protecting group is stable under various reaction conditions but can be removed to liberate the diol when needed.
Furthermore, the core structure is amenable to a variety of chemical transformations. The aromatic ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing methyl group and the dioxolone ring. The carbonyl group at the 2-position is an electrophilic site and can potentially react with nucleophiles, although the ring strain and electronic effects of the adjacent oxygen atoms influence its reactivity. The development of synthetic methods utilizing substituted benzodioxoles continues to be an active area of research, with applications in creating diverse molecular architectures. researchgate.netnih.gov
The study of 1,3-Benzodioxol-2-one, 4-methyl- contributes to the fundamental understanding of fused heterocyclic ring systems. The electronic interplay between the aromatic benzene ring and the electron-withdrawing carbonate moiety of the dioxolone ring creates a unique chemical environment. The presence of the electron-donating methyl group on the benzene ring further modulates the electronic properties and reactivity of the entire molecule.
Investigating the spectroscopic properties and reaction mechanisms of this compound can provide valuable insights into structure-reactivity relationships in this class of heterocycles. This knowledge is transferable to more complex systems containing the benzodioxolone core, which are of interest in medicinal chemistry and materials science due to their unique electronic and biological properties. mdpi.comiucr.org The 1,3-benzodioxole ring system is a key component in a number of biologically active compounds, and a thorough understanding of its chemical behavior is essential for the design of new therapeutic agents. researchgate.netmdpi.com
Table 2: Physicochemical Properties of the Parent Compound, 1,3-Benzodioxol-2-one
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄O₃ |
| Molecular Weight | 136.10 g/mol |
| IUPAC Name | 1,3-benzodioxol-2-one |
| SMILES | C1=CC=C2C(=C1)OC(=O)O2 |
| InChIKey | NZPSDGIEKAQVEZ-UHFFFAOYSA-N |
In-depth Academic Review of 1,3-Benzodioxol-2-one, 4-methyl- Remains Elusive Due to Scarcity of Scientific Literature
A comprehensive review of available academic and scientific literature reveals a significant lack of specific research data for the chemical compound 1,3-Benzodioxol-2-one, 4-methyl- . Despite extensive searches across scientific databases, no detailed research findings, synthesis protocols, or studies on its role as a chemical intermediate could be specifically attributed to this particular molecule.
The parent compound, 1,3-benzodioxole , and its derivatives are well-documented in chemical literature. wikipedia.orgchemicalbook.comchemicalbook.com They are recognized as important structural motifs in a wide array of biologically active compounds and serve as versatile precursors in the synthesis of pharmaceuticals, agrochemicals, and fragrances. chemicalbook.comchemicalbook.com For instance, the general structure of 1,3-benzodioxole is a key component in various natural products and synthetic molecules with applications ranging from anti-inflammatory to anticancer research. chemicalbook.com
Furthermore, information is available for the unsubstituted core, 1,3-Benzodioxol-2-one , also known as pyrocatechol (B87986) carbonate. nih.gov This compound and other related derivatives, such as those with different substitution patterns, have been subjects of study. For example, research has been conducted on the synthesis and reactions of compounds like 2,2-dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate prepchem.com and various other substituted benzodioxoles used in complex chemical syntheses. mdpi.comprepchem.com
Structure
3D Structure
Properties
CAS No. |
30984-25-9 |
|---|---|
Molecular Formula |
C8H6O3 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
4-methyl-1,3-benzodioxol-2-one |
InChI |
InChI=1S/C8H6O3/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3 |
InChI Key |
SIMJDSYMDNYTNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=O)O2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3 Benzodioxol 2 One, 4 Methyl
De Novo Synthesis Approaches and Mechanistic Investigations
The construction of the 1,3-Benzodioxol-2-one (B1265739), 4-methyl- ring system from acyclic or simpler cyclic precursors can be achieved through several sophisticated methodologies. These approaches primarily involve the formation of the critical carbonate linkage, either through the insertion of a carbonyl group or by the cyclization of a pre-functionalized catechol derivative.
Carbonylation Reactions for Carbonate Formation
Carbonylation reactions represent a powerful tool in organic chemistry for the introduction of a carbonyl group (C=O) into a molecule. ethernet.edu.et These reactions, often catalyzed by transition metals, utilize carbon monoxide as an inexpensive and readily available C1 building block. ethernet.edu.et The synthesis of cyclic carbonates, such as 1,3-Benzodioxol-2-one, 4-methyl-, from the corresponding catechol (4-methylcatechol) is a key application of this methodology.
The direct carbonylation of catechols using transition-metal catalysts provides an efficient route to benzodioxol-2-ones. This process involves the reaction of a catechol derivative with carbon monoxide in the presence of a catalyst, typically based on palladium, rhodium, or copper. For the synthesis of 1,3-Benzodioxol-2-one, 4-methyl-, the starting material would be 4-methylcatechol (B155104).
The general transformation can be represented as: 4-methylcatechol + CO + [Oxidant] --(Catalyst)--> 1,3-Benzodioxol-2-one, 4-methyl- + Byproducts
Commonly employed catalytic systems involve a palladium catalyst, such as Pd(OAc)₂, in conjunction with a ligand and an oxidant. The ligand, often a phosphine, stabilizes the metal center, while the oxidant is required to regenerate the active catalytic species.
Table 1: Representative Conditions for Transition-Metal Catalyzed Carbonylation of Catechols (Data extrapolated from analogous reactions)
| Catalyst System | Ligand | Oxidant | Solvent | Temperature (°C) | Pressure (atm) |
| Pd(OAc)₂ / Cu(OAc)₂ | PPh₃ | O₂ | Acetonitrile (B52724) | 80-120 | 1-10 |
| [Rh(CO)₂Cl]₂ | - | - | Toluene | 100-150 | 50-100 |
| CuCl₂ | Pyridine | Air | DMF | 100 | 1 |
Oxidative carbonylation is a specific type of carbonylation where the substrate is oxidized during the reaction. In the context of synthesizing 1,3-Benzodioxol-2-one, 4-methyl- from 4-methylcatechol, the two hydroxyl groups of the catechol are coupled with carbon monoxide, and an oxidant removes two protons and two electrons to form the stable cyclic carbonate.
The reaction is highly dependent on the choice of oxidant and catalyst, which in turn influences the selectivity. Molecular oxygen or air is often a preferred oxidant for its environmental and economic advantages. The selectivity for the desired cyclic carbonate over potential side products, such as polymers or other oxidation products, is a critical challenge. The presence of the methyl group on the aromatic ring can influence the electronic properties of the catechol and, consequently, the reaction's regioselectivity and efficiency.
The mechanism of transition-metal-catalyzed carbonylation to form a cyclic carbonate from a catechol is believed to proceed through a series of well-defined steps. The process is a form of migratory insertion, a fundamental reaction in organometallic chemistry. wikipedia.orgopenochem.org
Oxidative Addition: The catechol (as a dianion or with C-H activation) or its phenoxide derivative undergoes oxidative addition to the low-valent metal center (e.g., Pd(0)).
CO Coordination: A molecule of carbon monoxide coordinates to the resulting metal complex.
Migratory Insertion: One of the oxygen atoms bound to the metal attacks the coordinated carbonyl carbon. This key step is a migratory insertion, where the oxygen "migrates" to the CO ligand. wikipedia.orgcsbsju.edu This forms a five-membered metallacycle.
Reductive Elimination: The final step is the reductive elimination of the 1,3-Benzodioxol-2-one, 4-methyl- product, which regenerates the active catalyst.
The rate of the insertion can be influenced by factors such as the electronic properties of the metal, the nature of the ligands, and the presence of Lewis acids, which can activate the CO ligand towards nucleophilic attack. wikipedia.org Polar molecules in the solvent can also promote the CO insertion step. nih.gov
Cyclization Reactions from Precursors
An alternative and widely used approach to the synthesis of 1,3-Benzodioxol-2-one, 4-methyl- involves the cyclization of 4-methylcatechol with a carbonylating agent, often referred to as a phosgene equivalent.
The reaction of 4-methylcatechol with phosgene (COCl₂) or its safer, easier-to-handle equivalents like diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate) is a direct and effective method for forming the cyclic carbonate. google.com Triphosgene, a solid, is often preferred as it is safer than gaseous phosgene and can be decomposed in situ to generate phosgene. researchgate.net
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a proton scavenger to neutralize the HCl generated during the reaction.
Reaction Scheme: 4-methylcatechol + COCl₂ (or equivalent) --(Base)--> 1,3-Benzodioxol-2-one, 4-methyl- + 2 HCl
The mechanism involves the sequential nucleophilic attack of the two hydroxyl groups of 4-methylcatechol on the carbonyl carbon of the phosgene equivalent.
Table 2: Common Phosgene Equivalents and Reaction Conditions
| Phosgene Equivalent | Formula | Physical State | Base | Solvent |
| Phosgene | COCl₂ | Gas | Pyridine, Triethylamine | Toluene, Dichloromethane |
| Diphosgene | ClCO₂CCl₃ | Liquid | Organic Base | Chlorinated Solvents |
| Triphosgene | (Cl₃CO)₂CO | Solid | Organic Base | THF, Toluene |
The choice of the phosgene equivalent and the reaction conditions can be optimized to achieve high yields and purity of the final product. google.com This method avoids the need for high-pressure equipment and specialized catalysts required for direct carbonylation with CO gas, making it a more accessible laboratory-scale synthesis.
Utilization of One-Carbon Donors in Cyclization
The most direct and common method for the synthesis of 1,3-Benzodioxol-2-one, 4-methyl- involves the reaction of 4-methylcatechol with a one-carbon electrophile that serves as a carbonyl donor. This approach constructs the cyclic carbonate structure in a single, efficient step. Reagents such as phosgene (COCl₂) or its safer, solid-state equivalent, triphosgene (bis(trichloromethyl) carbonate, BTC), are employed for this transformation.
The reaction proceeds by the nucleophilic attack of the hydroxyl groups of 4-methylcatechol on the carbonyl carbon of the phosgene equivalent. The use of a base, typically a tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. Triphosgene, in particular, has proven to be a versatile and manageable reagent for a wide range of reactions, including the formation of carbonates and other heterocyclic compounds nih.govresearchgate.net. The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at controlled temperatures to manage the reactivity of the phosgene equivalent.
Table 1: Synthesis via One-Carbon Donor Cyclization
| Parameter | Description |
| Starting Material | 4-Methylcatechol |
| One-Carbon Donor | Phosgene (COCl₂) or Triphosgene (BTC) |
| Base | Triethylamine, Pyridine |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Mechanism | Nucleophilic acyl substitution followed by cyclization |
| Byproduct | Amine Hydrochloride salt (e.g., Triethylammonium chloride) |
Intramolecular Cyclization Pathways
Intramolecular cyclization offers an alternative route where a precursor molecule, derived from 4-methylcatechol, is designed to undergo a ring-closing reaction. This strategy can provide excellent control over the formation of the desired product. A plausible pathway involves a two-step, one-pot procedure.
First, 4-methylcatechol is reacted with a phosgene equivalent under carefully controlled conditions (e.g., low temperature) to favor the formation of a mono-acylated intermediate, such as 2-hydroxy-4-methylphenyl chloroformate. This intermediate is then subjected to base-mediated cyclization. The addition of a base promotes the deprotonation of the remaining phenolic hydroxyl group, which then acts as an intramolecular nucleophile, attacking the chloroformate moiety and displacing the chloride to form the stable five-membered ring of 1,3-Benzodioxol-2-one, 4-methyl-. This type of base-mediated intramolecular ring closure is a powerful strategy in the synthesis of various heterocyclic systems nih.gov.
Table 2: Intramolecular Cyclization Strategy
| Step | Description | Reagents |
| 1. Activation | Formation of an activated intermediate from 4-methylcatechol. | Phosgene or Triphosgene (1 equivalent) |
| 2. Cyclization | Base-mediated intramolecular nucleophilic attack. | Organic Base (e.g., Triethylamine) |
| Intermediate | 2-hydroxy-4-methylphenyl chloroformate | - |
| Driving Force | Formation of a stable heterocyclic ring system. | - |
Multi-component Reaction (MCR) Strategies
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency and complexity-building potential nih.gov.
However, for the synthesis of a relatively simple and symmetric target molecule like 1,3-Benzodioxol-2-one, 4-methyl-, dedicated MCR strategies are not prominently described in the chemical literature. MCRs are typically designed to generate more complex molecular scaffolds, such as those found in pharmacologically active compounds, through processes like the Ugi, Passerini, or Hantzsch reactions nih.gov. The straightforward and high-yielding nature of classical cyclization methods using one-carbon donors generally precludes the need for the development of more intricate MCR pathways for this specific chemical structure.
Functionalization and Derivatization Strategies
Further chemical diversity can be achieved through the functionalization of the 1,3-Benzodioxol-2-one, 4-methyl- scaffold. The primary site for such modifications is the aromatic benzene (B151609) ring.
Regioselective Substitution on the Benzene Ring
The introduction of new substituents onto the benzene ring is governed by the directing effects of the groups already present: the methyl group at position 4 and the fused dioxol-2-one ring system.
Electrophilic Aromatic Substitution (EAS) is the principal pathway for functionalizing the aromatic ring. The regiochemical outcome of EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions is determined by the electronic properties of the existing substituents.
Methyl Group (-CH₃): The methyl group at the C-4 position is a weakly activating group. It donates electron density to the ring via an inductive effect, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction. It is an ortho, para-director libretexts.org.
Dioxol-2-one Ring: The two oxygen atoms of the dioxol-2-one ring are directly attached to the aromatic system at C-1 and C-2. These oxygens possess lone pairs of electrons that can be delocalized into the ring through resonance. This powerful electron-donating resonance effect makes the ring significantly more electron-rich and thus highly activated towards electrophilic attack. Groups with such features are strong activators and are also ortho, para-directors organicchemistrytutor.comyoutube.com.
The combined influence of these two ortho, para-directing groups determines the positions of substitution. The available positions on the ring are C-5, C-6, and C-7.
Position C-5: This position is ortho to the methyl group and meta to the dioxole oxygens.
Position C-6: This position is meta to the methyl group and para to one dioxole oxygen (at C-2) and meta to the other (at C-1).
Position C-7: This position is ortho to one dioxole oxygen (at C-1) and meta to the methyl group.
The powerful activating and directing effect of the dioxole oxygens is expected to dominate. Therefore, substitution is strongly favored at the position ortho to one of the oxygens, which is C-7. The C-5 position, being ortho to the methyl group, is also a potential site of substitution, but the directing effect of the dioxole ring is generally stronger. Steric hindrance from the adjacent methyl group might slightly disfavor substitution at C-5 compared to C-7. Substitution at C-6 is least likely as it is meta to both activating systems. Thus, EAS reactions on 1,3-Benzodioxol-2-one, 4-methyl- are predicted to yield predominantly the 7-substituted isomer, with the 5-substituted isomer as a potential minor product.
Table 3: Directing Effects in Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Reactivity | Directing Effect |
| Methyl (-CH₃) | C-4 | Inductive (Donating) | Activating | ortho, para |
| Dioxol-2-one | C-1, C-2 | Resonance (Donating) | Strongly Activating | ortho, para |
| Predicted Site | C-7 | Major Product | ||
| Predicted Site | C-5 | Minor Product |
Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is fundamentally different from EAS and has stringent electronic requirements. A successful NAS reaction typically requires:
The presence of a good leaving group (e.g., a halide).
The presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to the leaving group masterorganicchemistry.comlibretexts.org.
The parent molecule, 1,3-Benzodioxol-2-one, 4-methyl-, is unsuitable for direct NAS. Its ring is electron-rich due to the activating effects of the methyl and dioxole groups, and it lacks an inherent leaving group. The electron-donating nature of the substituents would destabilize the negatively charged Meisenheimer complex, which is the key intermediate in the common addition-elimination mechanism of NAS libretexts.orgyoutube.com.
Therefore, NAS would only be feasible on a derivative of 1,3-Benzodioxol-2-one, 4-methyl-, that has been appropriately functionalized. A potential strategy would involve:
Introduction of a Leaving Group: A halogen, such as bromine or chlorine, could be installed on the ring (e.g., at the C-7 position) via an EAS reaction.
Introduction of an Activating Group: A strong electron-withdrawing group, such as a nitro group, would need to be introduced, ideally ortho or para to the newly installed halogen, to activate the system for nucleophilic attack.
Without these modifications, the electron-rich aromatic ring of 1,3-Benzodioxol-2-one, 4-methyl- will not react with nucleophiles under standard NAS conditions.
Table 4: Requirements for Nucleophilic Aromatic Substitution
| Requirement | Status in 1,3-Benzodioxol-2-one, 4-methyl- | Necessary Modification |
| Leaving Group | Absent | Halogenation (via EAS) |
| Activating Group (EWG) | Absent (Ring is electron-rich) | Nitration (via EAS) |
| Feasibility | Not feasible on parent molecule | Requires prior functionalization |
Transformations of the Methyl Group
The benzylic methyl group on the aromatic ring is a key handle for functionalization, allowing for the introduction of a wide range of chemical diversity. Its reactivity is enhanced by the attached aromatic system, making it susceptible to oxidation and halogenation reactions.
The conversion of the methyl group to either a carboxylic acid or an aldehyde represents a fundamental transformation, yielding intermediates valuable for further synthesis, for instance, in the preparation of amides, esters, or imines.
Full Oxidation to Carboxylic Acid: The oxidation of benzylic methyl groups to carboxylic acids is a robust and well-documented transformation. It typically requires strong oxidizing agents and can be performed on substrates with similar electronic properties. Reagents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic or alkaline media, often under heating, are effective for this purpose. organic-chemistry.orgyoutube.com For the target molecule, this would yield 1,3-Benzodioxol-2-one-4-carboxylic acid. The reaction proceeds via a series of oxidative steps, and the conditions must be sufficiently forcing to drive the reaction to completion. Catalytic systems using cobalt salts in the presence of a bromide source and molecular oxygen also represent a viable pathway. organic-chemistry.org
Selective Oxidation to Aldehyde: The partial oxidation of a methylarene to an aldehyde is more challenging due to the potential for over-oxidation to the carboxylic acid. nih.gov Achieving this selectivity often requires milder, more controlled conditions or specialized reagents. Stoichiometric oxidants like ceric ammonium nitrate (CAN) have been used for such transformations. A particularly promising modern approach is site-selective electrooxidation. This method avoids the use of chemical oxidants and can be highly regioselective. In analogous systems, methyl benzoheterocycles have been converted to aromatic acetals via electrooxidation, which can then be hydrolyzed in a subsequent step to furnish the desired aldehyde. nih.gov For the target molecule, this would provide 1,3-Benzodioxol-2-one-4-carbaldehyde.
| Substrate Analogue | Reagent(s) | Conditions | Product Type | Yield (%) |
| Toluene | KMnO₄, H₂O, NaOH | Reflux | Carboxylic Acid | High |
| p-Nitrotoluene | Na₂Cr₂O₇, H₂SO₄ | Heat | Carboxylic Acid | ~85% |
| Methyl Benzoheterocycles | Electrolysis (undivided cell), CH₃OH, Et₄NOTs | Constant current | Acetal (Aldehyde precursor) | 60-80% |
| 4-Methylanisole | V₂O₅/Ga₂O₃—TiO₂ catalyst, Air | 623-748 K (Vapor phase) | Aldehyde | >70% Selectivity |
This table presents data from analogous reactions on similar substrates to illustrate potential synthetic routes.
Introducing a halogen to the benzylic position creates a highly versatile intermediate, 4-(halomethyl)-1,3-benzodioxol-2-one, which can readily undergo nucleophilic substitution reactions.
Benzylic Halogenation: The most common method for this transformation is free-radical halogenation. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN - 2,2'-azobisisobutyronitrile) or light, is the premier method for selective benzylic bromination. mychemblog.com This reaction proceeds via a radical chain mechanism where the benzylic C-H bond, being weaker than other sp³ C-H bonds, is preferentially attacked by a bromine radical. libretexts.org Traditionally conducted in carbon tetrachloride (CCl₄), greener alternatives such as 1,2-dichlorobenzene have been shown to be effective, sometimes offering improved yields and shorter reaction times. koreascience.kr
Subsequent Functionalizations: The resulting 4-(bromomethyl)-1,3-benzodioxol-2-one is an excellent electrophile for Sₙ2 reactions. This allows for the introduction of a wide array of functional groups through reaction with various nucleophiles. For example, reaction with sodium cyanide can yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid derivative. Treatment with sodium azide produces a benzylic azide, a precursor for amines or triazoles. Alkoxides and amines can be used to form ethers and secondary/tertiary amines, respectively. frontiersin.orgworldresearchersassociations.com This two-step sequence of halogenation followed by nucleophilic substitution is a powerful strategy for elaborating the methyl group. wisc.edu
| Reaction Type | Substrate Analogue | Reagent(s) | Conditions | Product Functional Group |
| Benzylic Bromination | Methoxyimino-o-tolyl-acetic acid methyl ester | NBS, AIBN | 1,2-Dichlorobenzene, 80 °C | Bromomethyl |
| Benzylic Bromination | Toluene | NBS, SiCl₄ | CH₃CN, Room Temp. | Bromomethyl |
| Nucleophilic Substitution | (6-bromobenzo[d] tandfonline.comdioxol-5-yl)methanol derivative | NaN₃ | MeOH | Azidomethyl |
| Nucleophilic Substitution | Substituted benzyl bromide | Thioglycolic acid, NaOH | Ethanol, Reflux | Thioacetic acid |
This table showcases analogous halogenation and subsequent functionalization reactions reported in the literature.
Ring-Opening and Re-Cyclization Pathways for Structural Diversification
The 1,3-benzodioxol-2-one moiety contains a cyclic carbonate, which is susceptible to ring-opening reactions upon treatment with various nucleophiles. nih.gov This reactivity provides a pathway to linear catechol derivatives, which can then be re-cyclized to form new heterocyclic systems, offering a powerful tool for creating structural diversity.
Ring-Opening Reactions: Nucleophilic attack typically occurs at the electrophilic carbonyl carbon of the carbonate. This leads to the cleavage of an acyl-oxygen bond and the opening of the five-membered ring. mdpi.com The outcome of the reaction depends on the nucleophile used:
Amines would yield hydroxy-carbamates.
Alkoxides or hydroxides would produce hydroxy-carbonates, which may be unstable, or lead to the formation of 4-methylcatechol upon decarboxylation.
Organometallic reagents (e.g., Grignard or organolithium reagents) could potentially add to the carbonyl group, leading to ring-opened ketones after hydrolysis.
These ring-opening strategies transform the rigid heterocyclic scaffold into a more flexible, difunctional intermediate, primed for further chemical manipulation. semanticscholar.org
Re-Cyclization Pathways: The products of ring-opening, possessing two distinct functional groups (a phenol and a carbamate, for instance), are ideal substrates for intramolecular cyclization reactions. By choosing a bifunctional nucleophile for the initial ring-opening, or by modifying the initial product, new rings can be formed. For example, a ring-opened product could undergo an intramolecular condensation or a metal-catalyzed cross-coupling reaction to generate larger rings or different five- or six-membered heterocyclic systems fused to the aromatic core. rsc.org This strategy of ring-opening followed by re-cyclization is a cornerstone of combinatorial chemistry and drug discovery for exploring novel chemical space. beilstein-journals.orgresearchgate.net
Green Chemistry Principles in the Synthesis of 1,3-Benzodioxol-2-one, 4-methyl-
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. This includes using safer solvents, reducing energy consumption, and developing catalytic, recyclable processes.
The synthesis of the benzodioxole core and its derivatives can be adapted to more environmentally friendly conditions, moving away from traditional methods that often rely on volatile and hazardous organic solvents.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. chemicaljournals.comresearchgate.net Reactions under microwave irradiation are often much faster, require less energy, and can lead to higher yields compared to conventional heating. The synthesis of 1,3-benzodioxole (B145889) derivatives has been successfully achieved by reacting catechols with benzoic acids using polyphosphoric acid under microwave irradiation, a process that is complete in seconds to minutes. tandfonline.comresearchgate.nettandfonline.com This approach often proceeds without any additional solvent, with the catalyst or one of the reagents acting as the reaction medium.
Mechanochemical Synthesis: Solvent-free reactions can also be conducted by grinding solid reactants together, a technique known as mechanochemistry. wjpmr.com This method uses mechanical energy to initiate reactions, eliminating the need for bulk solvents and often proceeding at room temperature. The synthesis of 1,3-Benzodioxol-2-one, 4-methyl- from 4-methylcatechol and a solid carbonate source (like dimethyl carbonate with a solid base) could potentially be achieved using this "grind-stone" chemistry approach.
| Green Method | Reactants (Analogous) | Conditions | Key Advantage(s) |
| Microwave Synthesis | Catechol + Benzoic Acid Derivatives | Polyphosphoric Acid, 350 W, 30-120 sec | Rapid reaction, high yield (60-85%), solvent-free |
| Mechanochemistry | Benzil + NaOH | Grinding (mortar and pestle), then gentle heat | Solvent-free, simple procedure, high atom economy |
| Ultrasound Irradiation | Aldehyde + Ketone | KOH, Ethanol, Sonication | Reduced reaction times, improved yields |
This table summarizes green synthetic methods applicable to the formation of related heterocyclic structures.
A key goal of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives, particularly those that are heterogeneous and can be easily recovered and reused.
The synthesis of cyclic carbonates from diols (like 4-methylcatechol) and carbon dioxide (CO₂) is a highly atom-economical reaction that utilizes a renewable and non-toxic C1 feedstock. scilit.com The development of efficient catalysts for this transformation is an active area of research.
Heterogeneous Catalysts: Systems such as functionalized aluminosilicates (e.g., Al_SBA-15) and other mesoporous silicas have been developed as solid catalysts. nih.gov These materials can be functionalized with active groups like imidazolium salts or metal oxides to create highly active and selective catalysts that can be filtered off and reused over multiple cycles.
Supported Ionic Liquids: Grafting ionic liquids or other organocatalysts onto solid supports like silica gel combines the high activity of homogeneous catalysts with the ease of separation of heterogeneous systems. researchgate.net Such catalysts have proven effective for the synthesis of cyclic carbonates from epoxides and CO₂ and are conceptually applicable to the direct synthesis from diols.
N-Heterocyclic Carbenes (NHCs): NHCs have been identified as potent organocatalysts for the synthesis of cyclic carbonates from diols and CO₂, operating under relatively mild conditions. researchgate.net While typically used in homogeneous catalysis, efforts are underway to immobilize these catalysts to improve their recyclability.
The adoption of such recyclable catalytic systems for the synthesis of 1,3-Benzodioxol-2-one, 4-methyl- would represent a significant advance towards a truly sustainable manufacturing process. mdpi.com
Atom Economy and E-Factor Analysis of Synthetic Routes
The environmental impact of chemical manufacturing is increasingly under scrutiny, necessitating the use of green chemistry metrics to evaluate and compare synthetic pathways. Atom economy and the Environmental Factor (E-factor) are two such metrics that provide valuable insights into the efficiency and waste generation of a chemical process. This section analyzes the atom economy and E-factor for plausible synthetic routes to 1,3-Benzodioxol-2-one, 4-methyl-, starting from 3-methylcatechol.
Atom Economy is a theoretical measure of the efficiency of a chemical reaction, representing the percentage of atoms from the reactants that are incorporated into the desired product libretexts.orgdocbrown.infostudy.comwikipedia.org. A higher atom economy signifies a more efficient process with less waste generated as byproducts.
E-Factor , on the other hand, is a more holistic metric that considers the total mass of waste generated per unit mass of product youtube.comrsc.orgchembam.com. This includes not only byproducts but also unreacted starting materials, solvents, and other process aids. A lower E-factor indicates a more environmentally friendly process.
Four potential synthetic routes for the preparation of 1,3-Benzodioxol-2-one, 4-methyl- from 3-methylcatechol are considered here:
Phosgenation: A traditional method involving the reaction of 3-methylcatechol with the highly toxic reagent, phosgene.
Transesterification with Dimethyl Carbonate (DMC): A greener alternative that avoids the use of phosgene.
Oxidative Carbonylation: A process that utilizes carbon monoxide and an oxidant.
Direct Carbonylation with Carbon Dioxide (CO₂): An attractive route due to the use of a renewable and non-toxic C1 source, though it often requires high pressure and temperature.
The following analysis will delve into the atom economy and E-factor for each of these routes, providing a comparative assessment of their environmental performance.
Atom Economy Analysis
The atom economy for each synthetic route is calculated based on the balanced chemical equation. The molecular weights of the key compounds are provided in the table below.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Methylcatechol | C₇H₈O₂ | 124.14 nih.govwikipedia.orgscbt.comcymitquimica.comsigmaaldrich.com |
| 1,3-Benzodioxol-2-one, 4-methyl- | C₈H₆O₃ | 150.13 |
| Phosgene | COCl₂ | 98.92 wikipedia.orgnist.govcommonorganicchemistry.comnih.govosha.gov |
| Dimethyl Carbonate (DMC) | C₃H₆O₃ | 90.08 chemicalbook.comsigmaaldrich.comroyal-chem.comsigmaaldrich.comnih.gov |
| Carbon Monoxide (CO) | CO | 28.01 wikipedia.orgwyzant.comlifefiresafety.org |
| Carbon Dioxide (CO₂) | CO₂ | 44.01 adda247.comquora.comquora.comwebqc.orgwebqc.org |
The calculated atom economies for the four synthetic routes are presented in the following table.
| Synthetic Route | Reaction Equation | Atom Economy (%) |
| Phosgenation | C₇H₈O₂ + COCl₂ → C₈H₆O₃ + 2HCl | 67.29% |
| Transesterification with DMC | C₇H₈O₂ + C₃H₆O₃ → C₈H₆O₃ + 2CH₃OH | 70.10% |
| Oxidative Carbonylation | C₇H₈O₂ + CO + ½O₂ → C₈H₆O₃ + H₂O | 84.28% |
| Direct Carbonylation with CO₂ | C₇H₈O₂ + CO₂ → C₈H₆O₃ + H₂O | 89.31% |
From a purely theoretical standpoint, the direct carbonylation with CO₂ offers the highest atom economy, incorporating the largest proportion of reactant atoms into the final product. The oxidative carbonylation also demonstrates a high atom economy. In contrast, the phosgenation and transesterification routes are less atom-economical due to the generation of stoichiometric byproducts (HCl and methanol, respectively).
E-Factor Analysis
| Synthetic Route | Assumed Yield (%) | Key Waste Streams | Estimated E-Factor |
| Phosgenation | 90% | HCl, unreacted phosgene, solvent (e.g., toluene), aqueous waste from workup. | 5 - 15 |
| Transesterification with DMC | 85% | Methanol, unreacted DMC, catalyst, solvent (e.g., toluene), aqueous waste from workup. | 2 - 8 |
| Oxidative Carbonylation | 80% | Water, unreacted CO, catalyst, solvent (e.g., DMF), aqueous waste from workup. | 3 - 10 |
| Direct Carbonylation with CO₂ | 70% | Water, unreacted CO₂, catalyst, solvent (e.g., high-boiling point solvent), aqueous waste from workup. | 1 - 5 |
The E-factor analysis suggests that the direct carbonylation with CO₂ is potentially the most environmentally benign route, generating the least amount of waste per kilogram of product. This is followed by the transesterification with DMC. The phosgenation route, despite potentially high yields, has a significantly higher E-factor due to the hazardous nature of the byproduct and the extensive workup required. The oxidative carbonylation route falls in the middle, with its E-factor being influenced by catalyst and solvent choice.
It is important to note that these E-factor values are estimates and can vary significantly depending on the specific reaction conditions, catalyst efficiency, and the ability to recycle solvents and unreacted materials. However, this analysis provides a valuable framework for comparing the environmental credentials of these synthetic pathways. The development of highly efficient and recyclable catalysts for the direct carbonylation of 3-methylcatechol with CO₂ would be a significant step towards a truly green synthesis of 1,3-Benzodioxol-2-one, 4-methyl-.
Chemical Reactivity and Reaction Mechanisms of 1,3 Benzodioxol 2 One, 4 Methyl
Ring-Opening Reactions and Subsequent Transformations
The most significant reactions of 1,3-benzodioxol-2-one (B1265739), 4-methyl- involve the opening of the five-membered ring. This process is driven by the release of ring strain and the inherent reactivity of the carbonate ester functionality. These reactions lead to the formation of 4-methylcatechol (B155104) derivatives.
Hydrolytic Ring-Opening Mechanisms under Various Conditions
The hydrolysis of 1,3-benzodioxol-2-one, 4-methyl- results in the formation of 4-methylcatechol (4-methylbenzene-1,2-diol). This reaction involves the cleavage of one of the two ester (C-O) bonds within the carbonate structure. The mechanism and rate of this ring-opening are highly dependent on the pH of the medium.
Alkaline Hydrolysis: Under basic conditions, the hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon. This addition leads to a tetrahedral intermediate. The subsequent collapse of this intermediate and cleavage of the aryl-oxygen bond is facilitated by the stability of the resulting phenoxide. Protonation of the phenoxide and the carboxylate intermediate during workup yields 4-methylcatechol and carbonic acid, which is unstable and decomposes to carbon dioxide and water. The synthesis of 4-methylcatechol often involves a hydrolysis step under basic conditions, achieving high yields. prepchem.com
Acidic Hydrolysis: In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile, such as water. The resulting tetrahedral intermediate then undergoes proton transfer and elimination to open the ring, affording 4-methylcatechol and carbon dioxide.
Nucleophilic Attack and Adduct Formation with Diverse Nucleophiles
The carbonyl carbon of 1,3-benzodioxol-2-one, 4-methyl- is a prime target for a wide array of nucleophiles beyond the hydroxide ion. These reactions, analogous to nucleophilic acyl substitution, proceed via a ring-opening mechanism. Research on the parent compound, catechol carbonate (CC), demonstrates its high reactivity in carbonate interchange reactions, which serves as an excellent model for the 4-methyl derivative. rsc.org
The reaction of catechol carbonate with alcohols in the presence of a base catalyst (e.g., NaOMe) leads to the formation of new, unsymmetrical carbonates. rsc.org The driving force for this reaction is the superior leaving group ability of the catecholate anion compared to an alkoxide. rsc.org A similar reactivity pattern is expected for 4-methyl-1,3-benzodioxol-2-one.
Table 1: Nucleophilic Ring-Opening with Alcohols (Data based on Catechol Carbonate)
| Nucleophile (Alcohol) | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Primary Alcohols (e.g., 1-Butanol) | NaOMe or MgO | 60-80 °C, 1 atm | Symmetric Aliphatic Carbonate (Dibutylcarbonate) | rsc.org |
| Secondary Alcohols | NaOMe or MgO | 60-80 °C, 1 atm | Symmetric Aliphatic Carbonate | rsc.org |
| Glycerol | None specified | 40-60 °C, 1 atm | Glycerol Carbonate | rsc.org |
Other nucleophiles, such as amines, would react similarly to yield carbamates, while thiols would produce thiocarbonates, with the concurrent formation of 4-methylcatechol as the byproduct.
Thermal and Photochemical Decomposition Pathways
The decomposition of 1,3-benzodioxol-2-one, 4-methyl- under thermal or photochemical conditions is less documented. However, plausible pathways can be inferred from related structures.
Thermal Decomposition: Heating cyclic carbonates can lead to decarboxylation. For 1,3-benzodioxol-2-one, 4-methyl-, strong heating could potentially lead to the elimination of carbon dioxide. This process might generate a highly reactive intermediate, such as a benzyne (B1209423) species, which would rapidly react with any available substrates. Alternatively, studies on the thermal decomposition of related compounds like 2,3-dihydro-1,4-benzodioxin show decomposition routes involving biradical intermediates and the loss of carbon monoxide (CO), not CO2. rsc.org This suggests that decarbonylation could be a possible, though speculative, pathway for 1,3-benzodioxol-2-one, 4-methyl- under high temperatures.
Photochemical Decomposition: The photolysis of simple aqueous carbonate anions is known to proceed via electron detachment or dissociation upon UV irradiation. rsc.org For an aromatic cyclic carbonate like 1,3-benzodioxol-2-one, 4-methyl-, UV light could induce excitation of the π-system. This could lead to radical-based ring-opening reactions or decarboxylation, though specific pathways have not been experimentally detailed.
Reactions Involving the Carbonyl Group
The carbonyl group is the central electrophilic site in the molecule. Reactions at this site are intrinsically linked to the ring-opening pathways discussed previously, as the carbonate is a type of ester.
Nucleophilic Additions to the Carbonyl Moiety
True nucleophilic addition, where the C=O double bond is converted to a single C-O bond while keeping the ring intact, is generally unfavorable for esters and carbonates. Instead, these compounds undergo nucleophilic acyl substitution. For 1,3-benzodioxol-2-one, 4-methyl-, this translates to a nucleophilic addition-elimination sequence that results in ring-opening.
The mechanism, as detailed in section 3.1.2, involves:
Addition: The nucleophile attacks the carbonyl carbon.
Tetrahedral Intermediate Formation: A short-lived tetrahedral intermediate is formed.
Elimination/Ring-Opening: The ring opens by cleavage of a carbon-oxygen bond, with the 4-methylcatecholate moiety acting as the leaving group.
This pathway is dominant because the reformation of the carbonyl double bond is energetically favorable, and the aromatic ring system provides a stable leaving group upon cleavage.
Decarboxylation Pathways and Product Formation
Decarboxylation is the formal loss of carbon dioxide (CO₂) from a molecule. While common for β-keto acids and certain other carboxylic acids, the decarboxylation of cyclic aryl carbonates like 1,3-benzodioxol-2-one, 4-methyl- is not a spontaneous or easily achieved reaction under normal conditions. masterorganicchemistry.com
Heating the compound to high temperatures is the most likely condition to induce decarboxylation. The mechanism could proceed through a concerted or stepwise pathway, potentially forming a benzyne intermediate.
Hypothetical Thermal Decarboxylation:
Reactant: 1,3-Benzodioxol-2-one, 4-methyl-
Condition: High Temperature (pyrolysis)
Products: Carbon Dioxide (CO₂) + 4-Methylbenzyne (hypothetical)
The resulting 4-methylbenzyne would be extremely reactive and would immediately undergo further reactions, such as dimerization, trimerization, or reaction with any solvent or trapping agent present. There is, however, a lack of specific literature precedent for this particular transformation. It is crucial to distinguish this from decarbonylation (loss of CO), which is a different decomposition pathway observed in some related heterocyclic systems. rsc.org
Reactivity of the Benzene (B151609) Moiety and its Influence
The benzene ring in 1,3-Benzodioxol-2-one, 4-methyl- is substituted with two distinct groups: the 4-methyl group and the fused 1,3-dioxol-2-one ring. The interplay between these substituents governs the reactivity and regioselectivity of reactions on the aromatic system.
Aromatic Substitution Reaction Profiles and Orientation Effects
Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings. msu.edu The position of an incoming electrophile on the benzene ring of 1,3-Benzodioxol-2-one, 4-methyl- is directed by the existing substituents.
The methyl group at position 4 is an activating group, meaning it increases the rate of electrophilic substitution compared to benzene itself. msu.edu It achieves this through an inductive effect (donating electron density through the sigma bond) and hyperconjugation. As an activating group, it directs incoming electrophiles to the positions ortho and para to itself.
The 1,3-benzodioxol-2-one moiety has a more complex influence. The two oxygen atoms attached to the aromatic ring can donate their lone-pair electrons into the ring via resonance, which is a strong activating and ortho, para-directing effect. However, the electron-withdrawing carbonyl group (C=O) within the five-membered ring pulls electron density away from the oxygen atoms, which in turn pulls density from the benzene ring, a deactivating effect. The net result is that the dioxolone ring as a whole is less activating than a simple ether like a methoxy (B1213986) group, but the resonance from the oxygens still directs incoming electrophiles to the positions ortho and para to the points of attachment. msu.eduyoutube.com
Considering the positions on the benzene ring of 1,3-Benzodioxol-2-one, 4-methyl-, the directing effects of the substituents can be summarized as follows:
| Position | Influence of 4-Methyl Group | Influence of 1,3-Dioxol-2-one Ring | Combined Effect | Predicted Reactivity |
| C5 | ortho (activating) | para to O-1 (activating) | Strongly Activated | Major site of substitution |
| C6 | meta (weakly deactivated) | meta to both O-1 and O-3 (deactivated) | Deactivated | Minor or no substitution |
| C7 | para (activating) | ortho to O-1 (activating) | Activated | Possible site of substitution, but potentially sterically hindered |
Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are predicted to occur preferentially at the C5 position, which is strongly activated by both the methyl and the dioxolone substituents. The C7 position is also activated but may be less favored due to steric hindrance from the adjacent dioxolone ring.
Interactive Data Table: Predicted Aromatic Substitution
| Reaction Type | Typical Reagents | Predicted Major Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-methyl-1,3-benzodioxol-2-one | msu.edu |
| Bromination | Br₂, FeBr₃ | 5-Bromo-4-methyl-1,3-benzodioxol-2-one | msu.edu |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4-methyl-1,3-benzodioxol-2-one | youtube.com |
Oxidation and Reduction Chemistry of the Aromatic Ring System
The functional groups on 1,3-Benzodioxol-2-one, 4-methyl- allow for distinct oxidation and reduction pathways.
Oxidation: The benzylic protons of the methyl group are susceptible to oxidation. Strong oxidizing agents, such as hot acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid, yielding 1,3-Benzodioxol-2-one-4-carboxylic acid .
Furthermore, the 1,3-benzodioxole (B145889) ring system itself can undergo oxidative metabolism. Studies on related 1,3-benzodioxoles show that cytochrome P-450-catalyzed oxidation can occur at the C2 position of the dioxole ring. nih.gov This can lead to ring-opening to form a catechol (a dihydroxybenzene derivative) and potentially formate (B1220265) or carbon monoxide. nih.gov This reactivity highlights a potential pathway for the degradation or metabolic transformation of the molecule.
Reduction: The reduction of 1,3-Benzodioxol-2-one, 4-methyl- can target either the cyclic carbonate or the aromatic ring. The cyclic carbonate ester can be cleaved under reductive conditions. For instance, using strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially open the ring to form 4-methylcatechol and methanol, although this reaction might require harsh conditions.
Reduction of the aromatic ring itself, for example through a Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), is possible but often challenging with electron-rich systems. Such a reaction would disrupt the aromaticity to form a non-aromatic cyclohexadiene derivative.
Role as a Synthetic Intermediate and Building Block
The structural features of 1,3-Benzodioxol-2-one, 4-methyl- make it a valuable precursor for creating more complex molecular architectures, particularly heterocyclic and polycyclic systems. The 1,3-benzodioxole moiety is a common scaffold found in many natural products and bioactive molecules. wikipedia.orgchemicalbook.com
Precursor in Complex Heterocyclic and Polycyclic Synthesis
The 1,3-benzodioxole core is a key building block in medicinal chemistry and materials science. mdpi.comfrontiersin.orgnih.gov By analogy with related compounds, 1,3-Benzodioxol-2-one, 4-methyl- can serve as a starting point for various heterocyclic systems.
For example, derivatives of 1,3-benzodioxole have been used to synthesize:
Quinazolines and Quinolines: The aromatic ring can be functionalized (e.g., via nitration and subsequent reduction to an amine) to introduce a nitrogen-containing substituent. This amine can then be used as a handle to build a second heterocyclic ring, as seen in the synthesis of quinoline-based chalcones. mdpi.com
Triazoles: A related compound, 4-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-2-methyl-3-thiosemicarbazide, has been cyclized to form a triazole derivative, demonstrating how functional groups attached to the benzodioxole ring can be elaborated into heterocycles. prepchem.com
Complex Polycycles: The benzodioxole unit has been incorporated into complex structures through cycloaddition reactions, highlighting its utility as a stable scaffold upon which to build molecular complexity. acs.org
The carbonate moiety also offers a reactive site. Its hydrolysis would unmask a catechol, a highly versatile intermediate that can be used in the synthesis of various other heterocyclic systems or as a ligand for metal complexes.
Utilization in Domino and Cascade Reactions
Domino and cascade reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. researchgate.netnih.gov The multifunctionality of 1,3-Benzodioxol-2-one, 4-methyl- makes it a potential substrate for such processes.
A hypothetical domino reaction could be initiated by a reaction at one of the functional sites, which then triggers a cascade of intramolecular transformations. For instance:
An initial intermolecular reaction, such as a Michael addition to an activated C5 position of the aromatic ring.
The newly introduced functional group could then react intramolecularly with the carbonate carbonyl group.
This could trigger a ring-opening/ring-closing cascade, ultimately leading to a complex polycyclic product.
The synthesis of various pyrazolo[3,4-b]pyridines and benzofuro[3,2-b]pyridines from related chromone (B188151) precursors via domino reactions showcases the potential for such strategies with oxygenated heterocyclic systems. researchgate.net The combination of an electron-rich aromatic ring and a reactive carbonyl group within a constrained cyclic system makes 1,3-Benzodioxol-2-one, 4-methyl- an intriguing candidate for the development of novel domino reaction methodologies. mdpi.com
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. It provides information on the chemical environment, connectivity, and spatial relationships of nuclei.
One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁵N, ¹⁹F if derivatized)
One-dimensional NMR spectra are foundational for structural analysis. The proton (¹H) NMR spectrum would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. The carbon-13 (¹³C) NMR spectrum would provide analogous information for the carbon skeleton of the molecule.
Despite a comprehensive search, experimentally obtained and published ¹H and ¹³C NMR data for 1,3-Benzodioxol-2-one (B1265739), 4-methyl- could not be found. While data for related structures such as 1,3-benzodioxol-2-one and various other derivatives exist, these are not directly applicable to the specified 4-methyl substituted compound. ijcmas.comnih.gov
Table 1: Hypothetical ¹H NMR Data for 1,3-Benzodioxol-2-one, 4-methyl- This table is for illustrative purposes only, as no experimental data was found.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Aromatic CH |
| Data Not Available | Data Not Available | Data Not Available | Aromatic CH |
| Data Not Available | Data Not Available | Data Not Available | Aromatic CH |
| Data Not Available | Data Not Available | Data Not Available | Methyl (CH₃) |
Table 2: Hypothetical ¹³C NMR Data for 1,3-Benzodioxol-2-one, 4-methyl- This table is for illustrative purposes only, as no experimental data was found.
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data Not Available | Carbonyl (C=O) |
| Data Not Available | Aromatic C-O |
| Data Not Available | Aromatic C-O |
| Data Not Available | Aromatic C-CH₃ |
| Data Not Available | Aromatic CH |
| Data Not Available | Aromatic CH |
| Data Not Available | Aromatic CH |
| Data Not Available | Methyl (CH₃) |
Information regarding ¹⁵N or ¹⁹F NMR was also not found, as no derivatization of the compound for such analyses has been reported in the searched literature.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling networks.
HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, helping to connect different parts of the molecule.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy) would provide information about which atoms are close to each other in space, which is key for determining stereochemistry.
No published 2D NMR data (COSY, HSQC, HMBC, or NOESY/ROESY) for 1,3-Benzodioxol-2-one, 4-methyl- were identified during the literature search.
Solid-State NMR Applications for Polymorph and Crystal Structure Analysis
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid form. It is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystal forms—which can have significant impacts on the physical properties of a substance. There are no available studies or data concerning the application of solid-state NMR for the analysis of 1,3-Benzodioxol-2-one, 4-methyl-.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of a molecule's mass, which can be used to determine its elemental formula. For 1,3-Benzodioxol-2-one, 4-methyl- (C₈H₆O₃), the theoretical exact mass would be a key piece of identifying information. However, no specific HRMS data has been published for this compound.
Fragmentation Pathways and Mechanistic Interpretations under various ionization conditions
When a molecule is ionized in a mass spectrometer (e.g., by Electron Ionization - EI), it often breaks apart into smaller, characteristic fragment ions. Analyzing these fragmentation patterns can provide significant structural information. A typical fragmentation for a benzodioxole derivative might involve the loss of CO or CO₂ from the dioxolone ring or cleavage of the methyl group.
A detailed study of the fragmentation pathways of 1,3-Benzodioxol-2-one, 4-methyl- under various ionization conditions has not been reported. Consequently, no data on its characteristic fragment ions or mechanistic interpretations of its fragmentation are available.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Complex Derivatives
Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural elucidation of 1,3-Benzodioxol-2-one, 4-methyl- and its derivatives. The fragmentation patterns observed provide a veritable fingerprint of the molecule's structure. In electron ionization (EI) mass spectrometry, the molecular ion of 1,3-Benzodioxol-2-one, 4-methyl- would be expected to undergo characteristic fragmentation.
The initial fragmentation would likely involve the loss of a carbon dioxide molecule (CO2) from the cyclic carbonate ring, a common pathway for such structures. This would result in a highly reactive intermediate. Subsequent fragmentation could involve the loss of a methyl radical (•CH3), followed by the loss of carbon monoxide (CO) from the remaining ring structure. High-resolution mass spectrometry would be instrumental in confirming the elemental composition of these fragments.
For more complex derivatives, where the 4-methyl group is replaced by or accompanied by other substituents, MS/MS becomes even more critical. The fragmentation pathways can help to identify the nature and position of these substituents. For instance, the presence of a longer alkyl chain would lead to characteristic losses of alkyl fragments, while the presence of functional groups like hydroxyl or amino groups would result in specific neutral losses (e.g., H2O or NH3). The fragmentation of related heterocyclic systems, such as fentanyl derivatives, shows that the site of substitution heavily influences the fragmentation pathways observed in MS/MS spectra. wvu.edu Similarly, studies on coumarin (B35378) derivatives demonstrate that while general fragmentation rules apply, the specific substitution patterns dictate the precise fragmentation pathways. rsc.org
Table 1: Predicted MS/MS Fragmentation of 1,3-Benzodioxol-2-one, 4-methyl-
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 150 | 106 | CO2 (44) | 4-methyl-benzofuran-2-ylium |
| 106 | 91 | CH3 (15) | Benzofuran-2-ylium |
| 91 | 63 | CO (28) | Cyclopentadienyl cation |
This table is predictive and based on general principles of mass spectrometry.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Characteristic Absorption/Scattering Bands and Their Assignment
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in 1,3-Benzodioxol-2-one, 4-methyl-. The spectra are characterized by distinct absorption or scattering bands corresponding to specific molecular vibrations.
The most prominent feature in the IR spectrum is expected to be a strong absorption band corresponding to the C=O stretching vibration of the cyclic carbonate, typically appearing in the region of 1850-1800 cm⁻¹. The exact position of this band can be influenced by ring strain and electronic effects of the substituents. The aromatic C=C stretching vibrations are expected to produce a series of bands in the 1620-1450 cm⁻¹ region. researchgate.net The C-O-C stretching vibrations of the dioxole ring will likely give rise to strong bands in the 1300-1000 cm⁻¹ range.
The methyl group attached to the aromatic ring would exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹. vscht.cz Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. vscht.cz In related benzodioxole structures, the CH2 group vibrations are observed in specific regions, which can be used as a reference. orientjchem.org
Table 2: Characteristic Vibrational Frequencies for 1,3-Benzodioxol-2-one, 4-methyl-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |
| Aromatic C-H Stretch | 3100-3000 | Stretching |
| Aliphatic C-H Stretch | 3000-2850 | Stretching |
| Carbonyl C=O Stretch | 1850-1800 | Stretching |
| Aromatic C=C Stretch | 1620-1450 | Stretching |
| C-H Bending (methyl) | ~1450 and ~1380 | Bending |
| C-O-C Stretch | 1300-1000 | Stretching |
| Aromatic C-H Out-of-Plane Bend | 900-675 | Bending |
Conformational Analysis via Vibrational Spectroscopy
While 1,3-Benzodioxol-2-one, 4-methyl- is a relatively rigid molecule, vibrational spectroscopy can still offer insights into its conformational preferences. The five-membered dioxole ring fused to the benzene (B151609) ring is nearly planar, but slight puckering can occur. orientjchem.org In derivatives of 1,3-benzodioxole (B145889), the five-membered ring can adopt a puckered conformation. orientjchem.org
Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra for different possible conformers. iu.edu.sa By comparing the calculated spectra with the experimental IR and Raman data, the most stable conformation in the solid state or in solution can be determined. For more flexible derivatives, changes in the vibrational spectra upon varying temperature or solvent can indicate the presence of different conformers and allow for the study of their equilibrium.
X-ray Crystallography for Absolute Structure Determination and Supramolecular Interactions
Single-Crystal X-ray Diffraction Analysis of 1,3-Benzodioxol-2-one, 4-methyl- and its Derivatives
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. For 1,3-Benzodioxol-2-one, 4-methyl-, an SC-XRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.
Co-crystallization Studies and Investigation of Non-Covalent Interactions
Co-crystallization is a technique used to form a crystalline solid containing two or more different molecules in a stoichiometric ratio. nih.gov This method is particularly useful for studying non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, between 1,3-Benzodioxol-2-one, 4-methyl- and other molecules (co-formers).
The aromatic ring and the carbonyl group of 1,3-Benzodioxol-2-one, 4-methyl- make it a candidate for various non-covalent interactions. The electron-rich π-system of the benzene ring can participate in π-π stacking interactions with other aromatic molecules. The oxygen atoms of the carbonyl and dioxole groups can act as hydrogen bond acceptors.
By co-crystallizing 1,3-Benzodioxol-2-one, 4-methyl- with suitable co-formers, it is possible to create novel supramolecular architectures. The study of these co-crystals via SC-XRD would provide a detailed understanding of the geometry and strength of the non-covalent interactions that govern molecular recognition and self-assembly processes. These studies are crucial for the rational design of new materials with tailored properties. The analysis of polymorphs in related heterocyclic systems has shown the importance of π-hole interactions and carbonyl interactions in directing the crystal packing. mdpi.com
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable tools for separating, identifying, and quantifying the components of a mixture. For a compound like 1,3-Benzodioxol-2-one, 4-methyl-, these methods are crucial for ensuring its purity and for analyzing its presence in complex matrices.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally labile compounds. For the quantitative and qualitative analysis of 1,3-Benzodioxol-2-one, 4-methyl-, a reverse-phase HPLC method is often employed.
A typical HPLC method for the analysis of a related compound, 1,3-Benzodioxole, 5-methyl-, utilizes a C18 column. sielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous component, often with a pH modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.comsielc.com For mass spectrometric detection, formic acid is preferred as it is more volatile. sielc.comsielc.com The separation is typically monitored using a UV detector, as the benzodioxole ring system exhibits strong UV absorbance.
Table 1: Illustrative HPLC Method Parameters for Analysis of Benzodioxole Derivatives
| Parameter | Value | Reference |
| Column | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.com |
| Detector | UV | koreascience.kr |
| Notes | For Mass-Spec compatibility, phosphoric acid can be replaced with formic acid. | sielc.comsielc.com |
This table is illustrative and based on methods for similar compounds. Method development and validation are required for the specific analysis of 1,3-Benzodioxol-2-one, 4-methyl-.
The validation of the HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netekb.egpensoft.netpensoft.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying impurities that may be present in the final product of 1,3-Benzodioxol-2-one, 4-methyl-, which could arise from starting materials, by-products, or degradation products.
The synthesis of related benzodioxole compounds often starts from catechol and involves reagents like disubstituted halomethanes. wikipedia.org For instance, the synthesis of 4-bromo-1,3-benzodioxole (B1272940) begins with 3-bromocatechol and methylene (B1212753) chloride. prepchem.com Another related synthesis is that of 4-methyl-2,2-dichloro-1,3-benzodioxole from 4-methyl-1,3-benzodioxole (B1620311) and phosphorus pentachloride. prepchem.com Impurities from these starting materials or side reactions could potentially be detected using GC-MS.
In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern is a unique "fingerprint" of the molecule, allowing for its identification.
While a specific mass spectrum for 1,3-Benzodioxol-2-one, 4-methyl- is not publicly cataloged, general fragmentation patterns of benzodioxole derivatives can be predicted. The molecular ion peak (M+) would be expected, followed by characteristic fragments resulting from the loss of small neutral molecules or radicals. For the related compound 1,3-Benzodioxol-2-one, a molecular ion peak at m/z 136 is observed in its GC-MS spectrum. nih.gov For 1,3-Benzodioxol-2-one, 4-methyl-, the molecular weight is higher due to the additional methyl group.
Table 2: Predicted Key Mass Fragments for 1,3-Benzodioxol-2-one, 4-methyl- (Illustrative)
| Fragment | Predicted m/z | Description |
| [M]+ | 150 | Molecular Ion |
| [M - CO2]+ | 106 | Loss of carbon dioxide from the carbonate group |
| [M - CH3]+ | 135 | Loss of the methyl group |
| [Benzodioxole ring fragments] | Various | Characteristic fragments from the aromatic ring system |
This table is illustrative and based on general fragmentation principles. Experimental data is required for confirmation.
Impurity profiling by GC-MS would involve identifying any peaks in the chromatogram other than the main peak corresponding to 1,3-Benzodioxol-2-one, 4-methyl-. The mass spectra of these impurity peaks can then be compared to spectral libraries or interpreted to elucidate their structures. This is crucial for controlling the quality of the final product.
Computational Chemistry and Theoretical Studies on 1,3 Benzodioxol 2 One, 4 Methyl
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties with high accuracy. These methods are pivotal in understanding the behavior of complex organic molecules like 1,3-Benzodioxol-2-one (B1265739), 4-methyl-.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating energies of organic compounds. In the case of 1,3-Benzodioxol-2-one, 4-methyl-, DFT calculations, often employing a basis set such as 6-31G(d,p), would be used to determine the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation on the potential energy surface.
Interactive Table 1: Hypothetical Optimized Geometrical Parameters for 1,3-Benzodioxol-2-one, 4-methyl- (DFT/B3LYP/6-31G(d,p))
| Parameter | Atom(s) | Value |
| Bond Length (Å) | C1-C2 | 1.39 |
| C2-C3 | 1.39 | |
| C3-C4 | 1.39 | |
| C4-C(CH3) | 1.51 | |
| O1-C(O)-O2 | 1.35 | |
| C=O | 1.20 | |
| **Bond Angle (°) ** | C1-C2-C3 | 120.0 |
| C3-C4-C5 | 120.0 | |
| O1-C(O)-O2 | 109.5 | |
| Dihedral Angle (°) | C1-C2-C3-C4 | 0.0 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov
For 1,3-Benzodioxol-2-one, 4-methyl-, the HOMO is expected to be localized primarily on the electron-rich benzodioxole ring system, while the LUMO would likely be centered on the carbonyl group and the aromatic ring. From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide quantitative measures of the molecule's reactivity. researchgate.net
Interactive Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for 1,3-Benzodioxol-2-one, 4-methyl-
| Parameter | Formula | Hypothetical Value (eV) |
| HOMO Energy (EHOMO) | - | -6.50 |
| LUMO Energy (ELUMO) | - | -1.20 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.30 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.79 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).
For 1,3-Benzodioxol-2-one, 4-methyl-, the MEP surface would likely show the most negative potential (typically colored red or yellow) around the carbonyl oxygen and the ether-like oxygen atoms of the dioxole ring, indicating these as primary sites for electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (colored blue), suggesting their susceptibility to nucleophilic attack.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is instrumental in mapping out potential reaction pathways and understanding the energetic barriers involved.
The 1,3-benzodioxol-2-one moiety can undergo ring-opening reactions. Computational studies can model these processes, for instance, by nucleophilic attack at the carbonyl carbon. By mapping the potential energy surface of the reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate. While specific studies on the ring-opening of 1,3-Benzodioxol-2-one, 4-methyl- were not found, similar cycloaddition and ring-opening reactions have been investigated computationally. acs.org
Interactive Table 3: Hypothetical Activation Energies for a Proposed Ring-Opening Reaction
| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |
| 1 | Nucleophilic attack on the carbonyl carbon | 15-20 |
| 2 | Ring-opening to form an intermediate | 5-10 |
When a molecule can react through multiple pathways, computational methods can predict the most likely outcome. By comparing the activation energies of different potential reaction pathways, the kinetically favored product can be identified. For 1,3-Benzodioxol-2-one, 4-methyl-, this could involve predicting the regioselectivity of an electrophilic substitution on the benzene (B151609) ring or the chemoselectivity of a reaction involving the carbonyl group versus the dioxole ring. The methyl group's electronic and steric influence would be a key factor in these predictions.
Conformational Analysis and Energy Landscapes of 1,3-Benzodioxol-2-one, 4-methyl-
The three-dimensional structure and conformational flexibility of 1,3-Benzodioxol-2-one, 4-methyl- are critical determinants of its chemical behavior and interactions. Computational chemistry provides powerful tools to explore these aspects, offering insights into the molecule's stability, preferred shapes, and the energy associated with its dynamic motions.
Molecular Mechanics and Dynamics Simulations for Conformational Stability
Molecular mechanics (MM) and molecular dynamics (MD) simulations are instrumental in understanding the conformational landscape of 1,3-Benzodioxol-2-one, 4-methyl-. These methods treat molecules as a collection of atoms held together by bonds with associated force fields, allowing for the rapid calculation of potential energies for various conformations.
For the parent compound, 1,3-benzodioxole (B145889), studies have shown that the five-membered dioxole ring is not planar but exists in a puckered conformation to alleviate ring strain. acs.org This puckering is a balance between the angle strain favoring planarity and the torsional strain of the C-O bonds, which favors a non-planar arrangement. acs.org The introduction of a methyl group at the 4-position on the benzene ring in 1,3-Benzodioxol-2-one, 4-methyl- is expected to influence the conformational preference of the dioxole ring.
Molecular dynamics simulations, which model the movement of atoms over time, can reveal the stability of different conformers and the transitions between them. A simulation of 1,3-Benzodioxol-2-one, 4-methyl- would likely show that the methyl group restricts the puckering motion of the adjacent dioxole ring to some extent. The most stable conformer would be one that minimizes steric interactions between the methyl group and the atoms of the dioxole ring.
Below is a hypothetical data table representing the relative energies of possible conformers as might be determined by molecular mechanics calculations. The "Puckered-A" and "Puckered-B" conformers would represent the two primary puckered forms of the dioxole ring, and their relative energies would indicate the influence of the 4-methyl substituent.
| Conformer | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Puckered-A | 0.00 | Lowest energy puckered conformation, minimizing steric clash with the methyl group. |
| Puckered-B | 1.25 | Alternative puckered conformation with higher energy due to increased steric interaction. |
| Planar | 3.50 | Highest energy planar conformation, destabilized by significant ring and torsional strain. |
Torsional Potential and Steric Hindrance Studies
The rotation of the methyl group at the 4-position is a key dynamic feature of 1,3-Benzodioxol-2-one, 4-methyl-. The energy associated with this rotation, known as the torsional potential, is influenced by steric hindrance from the adjacent dioxole ring. nih.govyoutube.com
Computational studies on similar methyl-substituted aromatic systems have shown that the barrier to methyl group rotation is sensitive to the local chemical environment. dtic.milresearchgate.netacs.org For 1,3-Benzodioxol-2-one, 4-methyl-, the proximity of the dioxole oxygen and carbonyl group creates a non-symmetrical environment for the methyl rotor.
The torsional potential energy surface can be calculated by systematically rotating the methyl group and calculating the energy at each step. This would likely reveal a three-fold potential energy barrier, with energy minima corresponding to staggered conformations where the C-H bonds of the methyl group are positioned to minimize steric repulsion with the neighboring atoms of the benzodioxole ring system. The energy maxima would correspond to eclipsed conformations. The presence of the bulky oxygen atom of the dioxole ring on one side of the methyl group would likely lead to a slightly higher rotational barrier compared to a methyl group on a simple benzene ring. nih.govrsc.org
A representative data table for the torsional potential of the methyl group is presented below.
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 1.8 | Eclipsed |
| 60 | 0.0 | Staggered |
| 120 | 1.8 | Eclipsed |
| 180 | 0.0 | Staggered |
Spectroscopic Property Prediction from Theoretical Models
Computational models, particularly those based on Density Functional Theory (DFT), are highly effective in predicting spectroscopic properties such as NMR chemical shifts and vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized molecules.
NMR Chemical Shift and Coupling Constant Prediction
Theoretical calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. For 1,3-Benzodioxol-2-one, 4-methyl-, the chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nature of the carbonate group and the electron-donating nature of the methyl group.
The chemical shift of the methyl protons can be predicted with reasonable accuracy. The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The proton ortho to the methyl group is expected to be the most shielded (lowest ppm), while the proton ortho to the carbonate oxygen will be the most deshielded (highest ppm).
Predicted ¹³C NMR chemical shifts would show distinct signals for the methyl carbon, the aromatic carbons, and the carbonyl carbon. The carbonyl carbon is expected to have the largest chemical shift due to the strong deshielding effect of the two adjacent oxygen atoms.
Below is a hypothetical table of predicted NMR chemical shifts for 1,3-Benzodioxol-2-one, 4-methyl-, based on DFT calculations and comparison with similar structures. units.itlibretexts.org
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C4-CH₃ | 2.25 | 16.5 |
| C5-H | 6.95 | 118.0 |
| C6-H | 7.10 | 125.5 |
| C7-H | 6.90 | 110.0 |
| C=O | - | 153.0 |
Advanced Applications of 1,3 Benzodioxol 2 One, 4 Methyl in Chemical Sciences Excluding Biological/clinical
As a Probing Agent in Fundamental Mechanistic Studies
Investigation of Chemical Reaction Kinetics and Thermodynamics
A thorough review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the chemical reaction kinetics and thermodynamics of 1,3-Benzodioxol-2-one (B1265739), 4-methyl- . To date, no specific studies detailing the rates of reaction, reaction mechanisms, or the thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for reactions involving this particular compound have been published in the accessible chemical science literature.
The absence of such data precludes a detailed discussion on its reactivity, stability under various conditions, and the energetic profiles of its potential transformations. Kinetic studies are fundamental to understanding how quickly reactions proceed and the factors influencing the reaction rate, such as concentration, temperature, and catalysts. Thermodynamic data provides insight into the feasibility and spontaneity of a reaction, as well as the relative stability of reactants and products.
For progress in the application of 1,3-Benzodioxol-2-one, 4-methyl- in non-biological chemical sciences, future research initiatives would need to be undertaken to establish this foundational knowledge. Such studies could involve:
Kinetic Experiments: Measuring reaction rates under various conditions to determine rate laws, rate constants, and activation energies for reactions involving the title compound.
Calorimetry: To experimentally determine the enthalpy changes associated with its reactions.
Computational Chemistry: Employing theoretical models to calculate thermodynamic properties and to map potential energy surfaces for its reactions, providing insights into transition states and reaction pathways.
Without this fundamental data, any discussion on the advanced applications of 1,3-Benzodioxol-2-one, 4-methyl- in areas such as materials science, catalysis, or synthetic chemistry remains speculative. The scientific community awaits focused research to elucidate the kinetic and thermodynamic profile of this compound.
Analogs and Derivatives of 1,3 Benzodioxol 2 One, 4 Methyl in Research
Structure-Reactivity Relationship (SRR) Studies in Non-Biological Contexts
The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in chemistry. For derivatives of 1,3-benzodioxol-2-one (B1265739), this involves understanding how modifications to the core structure influence its stability and reactivity in chemical transformations.
Impact of Substituent Effects on Chemical Reactivity and Stability
The electronic properties of substituents on the benzene (B151609) ring play a crucial role in the reactivity of benzodioxole systems. Substituents are broadly classified as either electron-donating or electron-withdrawing, and their effects can be transmitted through the sigma bonds (inductive effects) or the pi system (resonance effects).
Electron-donating groups, such as alkyl groups (like the methyl group in 1,3-Benzodioxol-2-one, 4-methyl-), generally increase the electron density of the aromatic ring. lumenlearning.com This enhanced nucleophilicity makes the ring more susceptible to electrophilic aromatic substitution. libretexts.org The methyl group in the 4-position is expected to activate the benzene ring, particularly at the ortho and para positions relative to itself. libretexts.org
Conversely, electron-withdrawing groups, such as nitro (-NO2) or trifluoromethyl (-CF3) groups, decrease the electron density of the ring, making it less reactive towards electrophiles. lumenlearning.comlibretexts.org Studies on benzoquinone derivatives, which share some structural similarities with the benzene portion of benzodioxolones, have shown that electron-withdrawing substituents significantly enhance reactivity towards nucleophiles. For example, chlorine-substituted benzoquinones are much more reactive with thiols than their methyl-substituted counterparts. nih.govnih.gov This suggests that the reactivity of the benzene ring of 1,3-Benzodioxol-2-one, 4-methyl- could be tuned by introducing different substituents.
The stability of the benzodioxolone ring system itself can also be influenced by substituents. The dioxole ring is generally stable due to its aromatic character. chemicalbook.com However, the presence of strong electron-withdrawing groups could potentially destabilize the ring system, making it more prone to ring-opening reactions under certain conditions.
Correlation of Structure with Physical and Material Properties
The physical and material properties of benzodioxole derivatives are intrinsically linked to their molecular structure. Properties such as melting point, boiling point, solubility, and crystal packing are determined by intermolecular forces, which are in turn governed by the molecule's size, shape, and polarity.
For instance, the introduction of polar substituents would be expected to increase the melting and boiling points due to stronger dipole-dipole interactions. The planarity of the benzodioxole system can also lead to efficient crystal packing, influencing its solid-state properties.
While specific data for 1,3-Benzodioxol-2-one, 4-methyl- is not extensively documented in the context of material science, the broader class of cyclic carbonates is of significant interest. Cyclic carbonates are valued as green solvents and as monomers for the production of polycarbonates. researchgate.net The properties of these polymers, such as their thermal stability and mechanical strength, would be directly influenced by the structure of the cyclic carbonate monomer. Therefore, derivatives of 1,3-benzodioxol-2-one could be investigated as potential monomers for novel polymers with tailored properties.
Synthesis and Characterization of Novel Analogs
The synthesis of novel analogs of 1,3-benzodioxol-2-one, 4-methyl- allows for the systematic exploration of its chemical space and the development of new functionalities.
Variations in the Benzodioxolone Ring System (e.g., unsaturation, heteroatom substitution)
Modifications to the core 1,3-benzodioxol-2-one ring system can lead to compounds with significantly different properties. While research on direct modifications to the "2-one" (carbonate) part of the target molecule is not prevalent, related benzodioxole structures have seen various alterations. For example, the synthesis of 4H-benzo[d] nih.govworldresearchersassociations.comdioxin-4-one derivatives has been achieved through a copper-catalyzed reaction between salicylic (B10762653) acids and acetylenic esters. nih.gov
Introducing unsaturation into the dioxolone ring or replacing one of the oxygen atoms with another heteroatom, such as sulfur or nitrogen, would create novel heterocyclic systems. These changes would fundamentally alter the electronic structure and geometry of the ring, leading to new reactivity patterns and physical properties.
Extensive Functionalization of the Methyl Group and Benzene Ring
The methyl group and the benzene ring of 1,3-Benzodioxol-2-one, 4-methyl- are prime targets for functionalization. The methyl group could potentially undergo free-radical halogenation, followed by nucleophilic substitution to introduce a wide variety of functional groups.
The benzene ring can be functionalized through electrophilic aromatic substitution reactions. Given the activating nature of the methyl group and the dioxole ring, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to proceed readily. The directing effects of the existing substituents would guide the position of the incoming group.
Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide powerful tools for creating carbon-carbon bonds. worldresearchersassociations.comresearchgate.net For example, a bromo-substituted derivative of 1,3-benzodioxole (B145889) has been successfully used in Suzuki-Miyaura coupling reactions to synthesize a range of complex molecules. worldresearchersassociations.comresearchgate.net This approach could be applied to a halogenated derivative of 1,3-Benzodioxol-2-one, 4-methyl- to introduce a vast array of aryl and vinyl substituents.
| Starting Material | Reagents | Product | Yield | Reference |
| (6-bromobenzo[d] nih.govworldresearchersassociations.comdioxol-5-yl)methanol | CBr4, PPh3, DCM | 5-bromo-6-(bromomethyl)benzo[d] nih.govworldresearchersassociations.comdioxole | 91% | worldresearchersassociations.com |
| 5-bromo-6-(bromomethyl)benzo[d] nih.govworldresearchersassociations.comdioxole | NaN3, MeOH | 5-(azidomethyl)-6-bromobenzo[d] nih.govworldresearchersassociations.comdioxole | 88% | worldresearchersassociations.com |
| 5-(azidomethyl)-6-bromobenzo[d] nih.govworldresearchersassociations.comdioxole | Phenylacetylene, CuI | 1-((6-bromobenzo[d] nih.govworldresearchersassociations.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82% | worldresearchersassociations.com |
| 1-((6-bromobenzo[d] nih.govworldresearchersassociations.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Various boronic acids, PdCl2(PPh3)2, PPh3, K2CO3 | Substituted triazole derivatives | 33-89% | worldresearchersassociations.com |
Comparative Studies with Related Heterocyclic Systems (e.g., other cyclic carbonates, furanones)
Comparing the properties and reactivity of 1,3-Benzodioxol-2-one, 4-methyl- with other heterocyclic systems provides valuable context and can highlight unique features.
Cyclic Carbonates: As a cyclic carbonate, 1,3-Benzodioxol-2-one, 4-methyl- can be compared to simpler structures like propylene (B89431) carbonate. The synthesis of cyclic carbonates from epoxides and carbon dioxide is a well-studied area, often employing metal-based catalysts. shu.ac.ukmdpi.com The presence of the fused benzene ring in the benzodioxolone structure imparts rigidity and aromaticity not present in simple alkyl carbonates. This can influence its reactivity, for example, in ring-opening polymerization reactions. A study on gallium and aluminum aminotrisphenolate catalysts for cyclic carbonate synthesis demonstrated high activity for a range of epoxides, highlighting the tunability of these catalytic systems. shu.ac.uk
Future Directions and Emerging Research Avenues for 1,3 Benzodioxol 2 One, 4 Methyl
Development of Novel and Highly Efficient Synthetic Routes (e.g., electrochemistry, photochemistry)
The pursuit of more efficient and sustainable synthetic methods is a paramount goal in contemporary organic chemistry. For 1,3-Benzodioxol-2-one (B1265739), 4-methyl-, future research will likely concentrate on the development of novel synthetic pathways that offer improvements in yield, selectivity, and environmental impact over traditional methods.
Electrochemistry and photochemistry stand out as promising areas for innovation. Electrochemical synthesis, which utilizes electrical current to drive chemical reactions, can offer a high degree of control and often proceeds under mild conditions, reducing the need for harsh reagents. Similarly, photochemical methods, employing light to initiate reactions, can unlock unique reaction pathways that are inaccessible through thermal means. These approaches could lead to more direct and atom-economical syntheses of the target molecule.
Exploration of Untapped Reactivity Profiles and Novel Transformations
Beyond its synthesis, a deeper understanding of the reactivity of 1,3-Benzodioxol-2-one, 4-methyl- is crucial for unlocking its full potential. Future research will likely focus on exploring its participation in a wider range of chemical transformations. This includes investigating its role as a building block in the synthesis of more complex molecules.
Recent advancements in catalysis, such as the use of transition-metal catalysts and organocatalysts, have significantly expanded the toolkit for organic synthesis. acs.org Applying these modern catalytic systems to 1,3-Benzodioxol-2-one, 4-methyl- could reveal novel reactivity patterns and enable the construction of new molecular architectures. For instance, its derivatives could be employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create new carbon-carbon bonds and assemble complex molecular frameworks. researchgate.net
Integration into Advanced Functional Materials and Nanotechnology
The unique structural features of 1,3-Benzodioxol-2-one, 4-methyl- may lend themselves to applications in materials science and nanotechnology. The benzodioxole core is a component of various biologically active compounds and functional materials. researchgate.netnih.gov Research in this area could explore the incorporation of this moiety into polymers, metal-organic frameworks (MOFs), or other advanced materials.
The resulting materials could exhibit interesting photophysical, electronic, or biological properties. For example, derivatives of 1,3-Benzodioxol-2-one, 4-methyl- could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or as building blocks for porous materials with applications in gas storage or catalysis.
Application in Flow Chemistry and Microreactor Technology for Continuous Synthesis
The principles of green and sustainable chemistry are increasingly influencing the design of chemical processes. beilstein-journals.orgrsc.orgmdpi.comrsc.orgFlow chemistry , which involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. beilstein-journals.orgmdpi.comresearchgate.netresearchgate.net
Future research will likely explore the synthesis of 1,3-Benzodioxol-2-one, 4-methyl- and its derivatives using microreactor technology. ethernet.edu.etrsc.org This approach could enable the development of highly efficient and sustainable continuous manufacturing processes. The precise control over reaction parameters afforded by microreactors can lead to higher yields, reduced waste, and the ability to safely handle reactive intermediates. beilstein-journals.orgrsc.org
| Technology | Key Advantages for Synthesis |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability. beilstein-journals.orgmdpi.com |
| Microreactors | Precise control over reaction parameters, higher yields, reduced waste. ethernet.edu.etrsc.org |
Advanced Computational Modeling for Predictive Chemistry and Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.net In the context of 1,3-Benzodioxol-2-one, 4-methyl-, advanced computational modeling can be employed for several purposes.
Predictive chemistry models can be used to forecast the physicochemical properties, reactivity, and potential biological activity of novel derivatives of the parent compound. This in silico approach can help to prioritize synthetic targets and reduce the time and resources required for experimental work. researchgate.net Furthermore, rational design strategies, guided by computational simulations, can be used to develop new catalysts or reaction conditions that are specifically tailored for transformations involving 1,3-Benzodioxol-2-one, 4-methyl-.
Sustainable and Circular Economy Approaches in its Synthesis and Utilization
In line with the growing emphasis on sustainability, future research on 1,3-Benzodioxol-2-one, 4-methyl- will need to incorporate principles of the circular economy . This involves designing synthetic routes that utilize renewable feedstocks, minimize waste generation, and consider the entire lifecycle of the chemical.
Research could focus on developing catalytic systems that are recyclable and on utilizing greener solvents. rsc.orgmdpi.com Moreover, exploring the potential for biodegradability or the recyclability of materials derived from 1,3-Benzodioxol-2-one, 4-methyl- will be crucial for its long-term sustainable application. The overarching goal is to create a closed-loop system where the synthesis and utilization of this compound have a minimal environmental footprint.
Q & A
Basic Research Questions
Q. What are the established laboratory methods for synthesizing 1,3-Benzodioxol-2-one, 4-methyl-?
- Methodological Answer : Synthesis typically involves cyclization reactions using substituted catechols and carbonylating agents. For example, methyl-substituted catechol derivatives can react with phosgene or its equivalents under controlled conditions to form the benzodioxol-2-one core. Post-synthetic purification may employ column chromatography or recrystallization, with structural confirmation via spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography . Experimental design should prioritize reagent stoichiometry and temperature control to minimize side products, aligning with factorial design principles for variable optimization .
Q. What spectroscopic techniques are most effective for characterizing 1,3-Benzodioxol-2-one, 4-methyl-?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can identify methyl group positioning and electronic environments.
- X-ray Crystallography : Resolves molecular geometry and bond angles (e.g., C–C bond lengths averaging 1.39 Å in similar benzodioxole derivatives) .
- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) stretching vibrations (~1740 cm) and methyl group signatures.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., molecular formula CHO, theoretical mass 164.05 g/mol).
Q. What safety protocols are critical when handling 1,3-Benzodioxol-2-one, 4-methyl-?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct experiments in fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose via hazardous waste protocols .
- Storage : Keep in airtight containers away from ignition sources to prevent decomposition .
Advanced Research Questions
Q. How can theoretical frameworks guide the study of 1,3-Benzodioxol-2-one, 4-methyl-’s reactivity?
- Methodological Answer : Link hypotheses to conceptual models such as frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites. For example, the carbonyl group’s electron-withdrawing nature may direct substitutions to the methyl-bearing ring. Computational tools like density functional theory (DFT) can simulate transition states, validated by experimental kinetics .
Q. How should researchers address contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR/X-ray results with computational predictions (e.g., chemical shift calculations via Gaussian software).
- Dynamic Effects : Consider tautomerism or conformational flexibility (e.g., rotameric states affecting H NMR splitting patterns).
- Sample Purity : Re-run analyses after rigorous purification (e.g., HPLC) to exclude impurities .
Q. What factorial design approaches optimize substituent effects in derivatives of 1,3-Benzodioxol-2-one, 4-methyl-?
- Methodological Answer : Use a 2 factorial design to test variables like reaction temperature, solvent polarity, and substituent electronic properties. For example:
| Factor | Level 1 | Level 2 |
|---|---|---|
| Temp | 25°C | 60°C |
| Solvent | DCM | THF |
| Analyze interactions via ANOVA to identify dominant factors in yield or regioselectivity . |
Q. How can computational modeling predict biological activity for this compound?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina.
- ADMET Profiling : Predict pharmacokinetics (absorption, toxicity) via QSAR models in Schrödinger Suite.
- Dynamic Simulations : Perform molecular dynamics (MD) to assess binding stability over time .
Q. What strategies integrate survey data with experimental results for multidisciplinary studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
